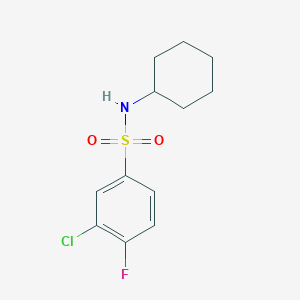

3-氯-N-环己基-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide often involves the introduction of functional groups such as fluorine and chloro atoms onto a benzenesulfonamide scaffold. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are structurally related, were synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and notably increase selectivity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide can be determined using techniques such as X-ray crystallography. For example, the structure of a related compound, 1,3,5-Tris(4-fluorobenzenesulfonyl)-1,3,5-triazacyclohexane, was elucidated, showing a chair conformation typical of the 1,3,5-triazacyclohexane rings reported in the literature. The molecules were located on mirror planes, demonstrating the symmetry and structural features of such compounds (Gilardi et al., 2003).

Chemical Reactions and Properties

The chemical reactions involving compounds like 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide often involve substitutions or modifications of the benzenesulfonamide moiety. For instance, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents yielded various products, including N-benzenesulfonylformimidate and dibromocyclohexanes, indicating the reactivity of the sulfonamide group in halogenation reactions (Takemura et al., 1971).

科学研究应用

COX-2 抑制剂开发

Hashimoto 等人 (2002) 的一项研究探索了苯磺酰胺的衍生物作为选择性环氧合酶-2 (COX-2) 抑制剂的潜力。在 3-氯-N-环己基-4-氟苯磺酰胺中引入氟原子和环己基,增强了 COX-2 的选择性和效力,从而开发出一种有望用于治疗类风湿性关节炎、骨关节炎和急性疼痛的化合物 JTE-522 (Hashimoto 等人,2002)。

有机合成中的氟化

Yamamoto 等人 (2011) 使用 N-氟苯磺酰亚胺展示了 3'-氟沙利度胺的对映异构体选择性合成,展示了磺酰胺衍生物在有机化合物选择性氟化中的效用。这种方法突出了磺酰胺在合成对映体纯化合物的过程中所扮演的角色,这对药物开发和材料科学至关重要 (Yamamoto 等人,2011)。

催化和化学合成

Işci 等人 (2014) 研究的磺酰胺取代酞菁,被设计为潜在的氧化催化剂。这些化合物(包括磺酰胺衍生物)在烯烃的氧化中表现出显着的稳定性和有效性,强调了磺酰胺在催化和合成应用中的重要性 (Işci 等人,2014)。

碳酸酐酶抑制

Sapegin 等人 (2018) 合成了一类新型的基于 [1,4]恶嗪的伯磺酰胺,证明了对人碳酸酐酶的强抑制作用,碳酸酐酶是治疗各种疾病的一个靶点。该研究强调了磺酰胺衍生物在药学中的治疗潜力 (Sapegin 等人,2018)。

作用机制

安全和危害

属性

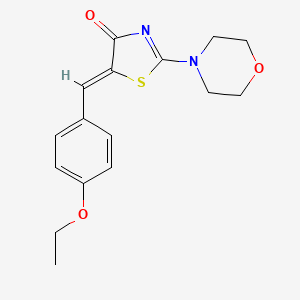

IUPAC Name |

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFMPYYENCBDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

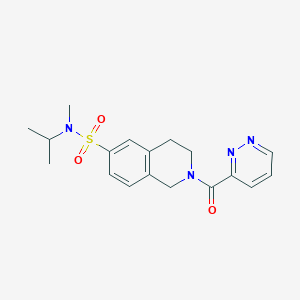

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

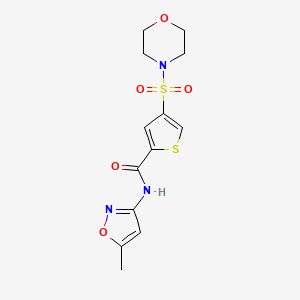

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

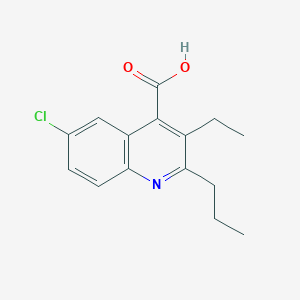

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)

![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)